3-Amino-4-cyano-5-methylisoxazole
Overview
Description
3-Amino-4-cyano-5-methylisoxazole is a heterocyclic compound that features an isoxazole ring with amino, cyano, and methyl substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyano-5-methylisoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide . The reaction conditions often require the presence of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods can include the use of tert-butyl nitrite or isoamyl nitrite for efficient, one-pot synthesis under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyano-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
3-Amino-4-cyano-5-methylisoxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-cyano-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions . The cyano group can also engage in interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but lacks the cyano group, which can affect its reactivity and applications.
5-Amino-3-methylisoxazole: Another isomer with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
3-Amino-4-cyano-5-methylisoxazole is unique due to the presence of both amino and cyano groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential for various applications .
Properties
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)8-9-3/h1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSWYNQWUJBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610787 | |
Record name | 3-Amino-5-methyl-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41808-52-0 | |
Record name | 3-Amino-5-methyl-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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